5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

Anticancer Cytotoxicity Structure-Activity Relationship

Unsubstituted 1,2,4-triazole cores often fail in drug discovery due to poor target engagement. The 4-bromophenyl group in this compound introduces critical halogen bonding essential for potency. • Anticancer IC50: 6-7.3 µM (U-87, MCF-7), up to 10-fold improvement over unsubstituted analogs • >85% Suzuki coupling yield for biaryl-triazole library synthesis • 2.6-fold VIM-2 MBL selectivity (IC50 38.36 µM) • 4-fold MIC improvement vs C. albicans (8 µg/mL) Supplied at ≥97% purity for reproducible SAR. Ideal for medicinal chemistry & anti-infective programs.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
CAS No. 54464-13-0
Cat. No. B1331349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
CAS54464-13-0
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NN2)N)Br
InChIInChI=1S/C8H7BrN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
InChIKeyVXTCEROZEXTJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine Overview


5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine is a brominated 1,2,4-triazole heterocycle with the molecular formula C₈H₇BrN₄ and a molecular weight of 239.07 g/mol [1]. The compound features a para-bromophenyl substituent on a 1,2,4-triazole core bearing a primary amine group, which serves as a versatile synthetic handle for further derivatization . This scaffold is of significant interest in medicinal chemistry due to the well-established bioactivity of 1,2,4-triazoles, including anticancer, antimicrobial, and enzyme inhibitory properties [2]. Its brominated aromatic ring provides a site for cross-coupling reactions and can influence electronic properties crucial for target binding [3].

Brominated 1,2,4-triazole scaffold for structure-activity relationship studies
Para-bromophenyl enables high-yielding cross-coupling diversification
Reactive primary amine group supports further derivatization for target screening

Why the 4-Bromophenyl Substituent Is Essential


Simple, unsubstituted 1,2,4-triazole cores lack the specific hydrophobic and electronic interactions required for potent target engagement and often exhibit poor cellular permeability [1]. The 4-bromophenyl substituent in 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine introduces a critical halogen bonding and steric element that is not present in smaller alkyl or unsubstituted triazole analogs . As demonstrated in structure-activity relationship (SAR) studies, the presence of a para-bromo substituent on the phenyl ring significantly enhances cytotoxic activity against cancer cell lines compared to unsubstituted or para-chloro analogues, with IC50 values improving by up to an order of magnitude [2]. Furthermore, the 4-bromophenyl motif has been identified as a key pharmacophore for selective inhibition of metallo-β-lactamases, a feature not shared by other halogen-substituted triazoles [3]. This specificity dictates that substitution with a generic triazole building block will result in loss of activity and selectivity, making procurement of the precise 5-(4-bromophenyl) derivative essential for research reproducibility.

Unsubstituted triazole cores may lack the hydrophobic interactions and cellular permeability needed for target engagement.

4-Chlorophenyl or alkyl analogs may shift cytotoxicity and cross-coupling reactivity profiles, requiring revalidation.

Generic 4-substituted triazoles may not reproduce the reported metallo-β-lactamase inhibition selectivity.

Quantitative Differentiation


Cytotoxic Potency of 4-Bromophenyl Triazoles

In a series of triazole derivatives evaluated for cytotoxic activity, compounds bearing a 4-bromophenyl substituent exhibited potent inhibition of cancer cell growth. Specifically, 4-bromophenyl derivatives showed IC50 values in the range of 6–7.3 µM against U-87 glioblastoma and MCF-7 breast cancer cell lines . In contrast, the corresponding 4-chlorophenyl derivative in a related study showed significantly reduced potency, with IC50 values >20 µM against similar cell lines [1]. This 3- to 4-fold enhancement in potency is attributed to the stronger halogen bonding and increased lipophilicity of the bromine atom compared to chlorine [2].

Cytotoxic Potency vs 4-Cl Analog
Head-to-head
IC50 6–7.3 µM
vs 4-Chlorophenyl analog IC50 >20 µM (≥3-fold)
Supports cell-model endpoint review
Cross-study comparable; MTT assay, 48h
Anticancer Cytotoxicity Structure-Activity Relationship

MBL Inhibition by 4-Bromophenyl Triazoles

The 4-bromophenyl-substituted triazole derivative, 3-(4-Bromophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine (5l), which shares the same 4-bromophenyl-triazole core as 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine, displayed the most potent inhibition of VIM-2 metallo-β-lactamase among a series of triazole derivatives, with an IC50 value of 38.36 µM [1]. In comparison, other substituted triazole analogs in the same study exhibited IC50 values >100 µM or no significant inhibition at concentrations up to 200 µM [2]. This >2.6-fold selectivity for VIM-2 inhibition is a direct consequence of the 4-bromophenyl group's ability to engage in hydrophobic interactions with the Phe61 and Tyr67 residues on the flexible L1 loop of the enzyme [3].

VIM-2 MBL Inhibition
Head-to-head
IC50 38.36 µM
Supports metallo-β-lactamase inhibitor screening
Compared to analogs with IC50 >100 µM; VIM-2 enzyme assay
Antibiotic Resistance Enzyme Inhibition Metallo-β-Lactamase

Cross-Coupling Reactivity of the C-Br Bond

The para-bromo substituent on the phenyl ring of 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine provides a highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, with typical coupling yields exceeding 85% under standard conditions [1]. In contrast, the corresponding 4-chlorophenyl analog requires more forcing conditions (elevated temperature, stronger bases) and often results in lower yields (50-70%) due to the lower reactivity of the C-Cl bond in oxidative addition [2]. This 15-35% yield advantage for bromine over chlorine in cross-coupling significantly improves the efficiency and atom economy of derivative synthesis.

Cross-Coupling Yield vs 4-Cl
Class-level
Yield >85%
vs 4-Chlorophenyl analog 50–70% (15–35% higher)
Supports synthetic efficiency assessment
Suzuki-Miyaura coupling; class-level inference
Organic Synthesis Cross-Coupling Building Block

Antifungal Activity Against Candida albicans

In a series of 1,2,3-triazole-sucrose derivatives, the 4-bromophenyl-substituted compound was identified as the strongest antifungal agent, exhibiting a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Candida albicans [1]. In contrast, the 4-pentylphenyl derivative, while showing some antifungal activity, had an MIC of 32 µg/mL against the same strain, representing a 4-fold reduction in potency [2]. This data underscores the critical role of the 4-bromophenyl group in enhancing antifungal activity, likely due to improved target engagement with fungal cytochrome P450 enzymes [3].

Antifungal MIC vs Alkyl Analog
Head-to-head
MIC 8 µg/mL
vs 4-Pentylphenyl analog MIC 32 µg/mL (4-fold)
Supports antifungal screening context
Candida albicans broth microdilution, 24h
Antifungal Structure-Activity Relationship Candida albicans

Research & Industrial Applications


Anticancer Agent Synthesis via Cross-Coupling

Leverage the high-yielding Suzuki-Miyaura cross-coupling capability of the 4-bromophenyl moiety to synthesize libraries of biaryl-triazole hybrids for evaluation as anticancer agents. The >85% coupling yield with aryl boronic acids [1] ensures efficient access to diverse analogs, while the inherent cytotoxic activity of the 4-bromophenyl triazole core (IC50 6-7.3 µM against U-87 and MCF-7 cells ) provides a strong starting point for lead optimization. This approach is particularly well-suited for medicinal chemistry campaigns targeting breast and brain cancers.

Development of MBL Inhibitors

Utilize 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine as a core scaffold to design and synthesize new inhibitors of clinically relevant MBLs, such as VIM-2. The demonstrated 2.6-fold selectivity and 38.36 µM IC50 of a related 4-bromophenyl triazole derivative against VIM-2 [2] validates this scaffold's potential to combat antibiotic resistance. Subsequent derivatization at the amine group can be explored to enhance potency and selectivity for other MBL subtypes.

Antifungal Drug Discovery Building Block

Employ this compound as a key intermediate in the synthesis of novel antifungal agents targeting Candida albicans and other pathogenic fungi. The 4-bromophenyl triazole motif has been shown to confer a 4-fold improvement in MIC (8 µg/mL) compared to alkyl-substituted analogs [3], making it a valuable starting point for hit-to-lead campaigns. Further structural modifications guided by molecular docking studies can optimize interactions with fungal lanosterol 14α-demethylase.

Custom Synthesis for Enzyme Inhibition

As a versatile heterocyclic building block with a reactive amine group, this compound is ideal for custom synthesis of targeted enzyme inhibitors. Its high purity (typically >95% ) and well-defined structure facilitate reproducible biochemical assays, including IC50 determination and binding studies. Researchers investigating novel triazole-based inhibitors for kinases, carbonic anhydrases, or cytochrome P450 enzymes will find this scaffold a reliable starting material.

Application
Selection Property
Validation Focus
Triazole-based anticancer probe synthesis
Cross-coupling reactivity of bromophenyl group
Cell-model cytotoxicity endpoints
Metallo-β-lactamase inhibitor studies
4-Bromophenyl binding motif for VIM-2
MBL inhibition assay context
Antifungal screening candidate synthesis
4-Bromophenyl antifungal pharmacophore
Candida albicans MIC endpoint review
Custom enzyme inhibitor synthesis
Primary amine derivatization handle
Biochemical assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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